molecular formula C12H8F3N3 B159822 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130598-74-2

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Cat. No.: B159822
CAS No.: 130598-74-2
M. Wt: 251.21 g/mol
InChI Key: MNANRWVLRNZDIR-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. The presence of a trifluoromethyl group on the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate diketone under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole makes it unique due to its enhanced chemical stability and increased biological activity. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-8(2-4-9)10-7-11-16-5-6-18(11)17-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANRWVLRNZDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=NC=CN3N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926821
Record name 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130598-74-2
Record name 1H-Imidazo(1,2-b)pyrazole, 6-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
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6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
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6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
Reactant of Route 6
6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

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